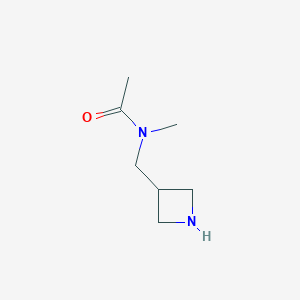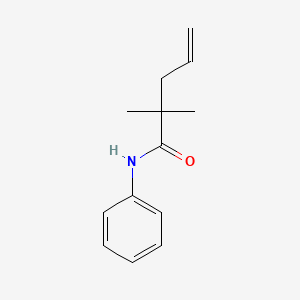
2,2-Dimethyl-N-phenylpent-4-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-phenylpent-4-enamide is an organic compound with the molecular formula C13H17NO It is characterized by the presence of a phenyl group attached to an amide functional group, along with a pent-4-enamide chain that includes two methyl groups at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-phenylpent-4-enamide typically involves the reaction of 2,2-dimethylpent-4-enamide with aniline in the presence of a suitable catalyst. One common method involves the use of lithium diisopropylamide (LDA) as a base, which facilitates the deprotonation of the amide and subsequent nucleophilic attack by aniline. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
2,2-Dimethyl-N-phenylpent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenyl oxides or hydroxylated derivatives.
Reduction: Conversion to 2,2-dimethyl-N-phenylpent-4-enamine.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
2,2-Dimethyl-N-phenylpent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-N-phenylpent-4-enamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-Phenylmethacrylamide: Similar structure with a methacrylamide group instead of a pent-4-enamide chain.
2-Methyl-N-phenylacrylamide: Contains a methyl group at the second position and an acrylamide group.
Uniqueness
2,2-Dimethyl-N-phenylpent-4-enamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two methyl groups at the second carbon position and the pent-4-enamide chain differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
特性
CAS番号 |
647027-58-5 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
2,2-dimethyl-N-phenylpent-4-enamide |
InChI |
InChI=1S/C13H17NO/c1-4-10-13(2,3)12(15)14-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3,(H,14,15) |
InChIキー |
MYVQJUZICWANCY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC=C)C(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12589575.png)
![1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12589579.png)
boranyl](/img/structure/B12589583.png)

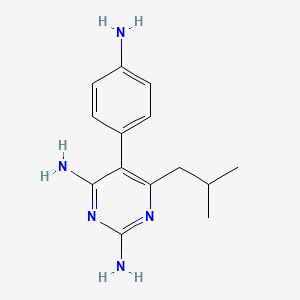
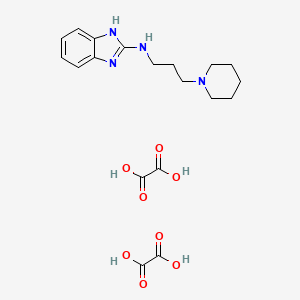
![5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide](/img/structure/B12589606.png)
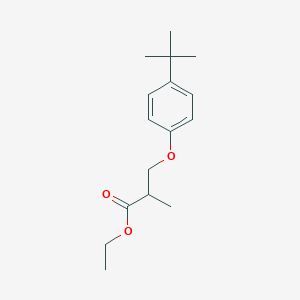
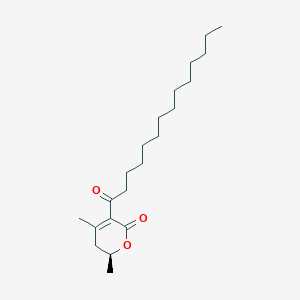
![2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]-](/img/structure/B12589627.png)
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine](/img/structure/B12589631.png)
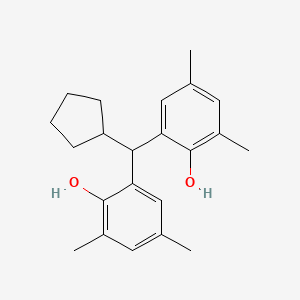
![4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid](/img/structure/B12589646.png)
